Cas no 3669-32-7 (2-Propenamide,N-hydroxy-3-phenyl-)
3669-32-7 structure
Product Name:2-Propenamide,N-hydroxy-3-phenyl-
Numero CAS:3669-32-7
MF:C9H9NO2
MW:163.173262357712
CID:313417
PubChem ID:5355635
Update Time:2025-04-19
2-Propenamide,N-hydroxy-3-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenamide,N-hydroxy-3-phenyl-
- 3-Phenyl-acrylsaeure-(N-hydroxy-amid)
- Benzeneacrylohydroximic acid
- Cinnamohydroxamic acid
- Cinnamohydroxamsaeure
- cinnamon hydroxamic acid
- cinnamoylhydroxamic acid
- N-Hydroxy-3-phenyl-2-propenamide
- N-hydroxy-3-phenyl-acrylamide
- N-hydroxycinnamamide
- (E)-3-phenylprop-2-enehydroxamic acid
- UNII-434STJ4H11
- BDBM50015088
- (E)-N-Hydroxy-3-phenylacrylamide
- F96844
- AKOS006242585
- MAZ 1704
- (E)-N-hydroxy-3-phenylprop-2-enamide
- NSC 42128
- 29900-75-2
- NSC42128
- 2-Propenamide, N-hydroxy-3-phenyl-
- MAZ-1704
- NSC44617
- NSC 44617
- WLN: QMV1U1R
- 3669-32-7
- Cinnamoylhydroxamic acid [INCI]
- Cinnamohydroxamic acid, (E)-
- NSC-44617
- (E)-N-Hydroxy-3-phenyl-acrylamide
- Q27258620
- NSC-42128
- 2-Propenamide, N-hydroxy-3-phenyl-, (E)-
- SCHEMBL559917
- 2-Propenamide, N-hydroxy-3-phenyl-, (2E)-
- Hydroxylamine, N-cinnamoyl-
- CHEMBL154574
- trans-N-Hydroxy-3-phenyl-acrylamide
- 434STJ4H11
-
- Inchi: 1S/C9H9NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H,10,11)/b7-6+
- Chiave InChI: UVDDFTZLVFIQFL-VOTSOKGWSA-N
- Sorrisi: O=C(/C=C/C1C=CC=CC=1)NO
Proprietà calcolate
- Massa esatta: 163.06300
- Massa monoisotopica: 163.063329
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 171
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 49.3
Proprietà sperimentali
- Densità: 1.2021 (rough estimate)
- Punto di ebollizione: 290.25°C (rough estimate)
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.5460 (estimate)
- PSA: 49.33000
- LogP: 1.59610
2-Propenamide,N-hydroxy-3-phenyl- Letteratura correlata
-
Y. K. Agrawal,K. T. John Analyst 1984 109 1509
-
Yadvendra K. Agrawal,Tushar A. Desai Analyst 1986 111 305
3669-32-7 (2-Propenamide,N-hydroxy-3-phenyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso